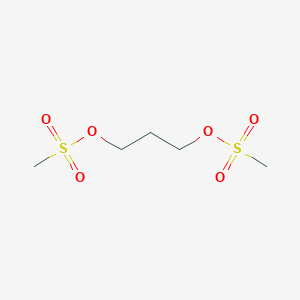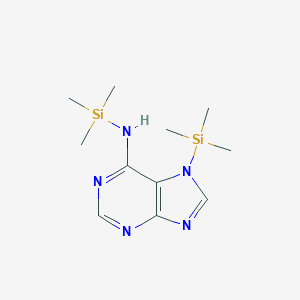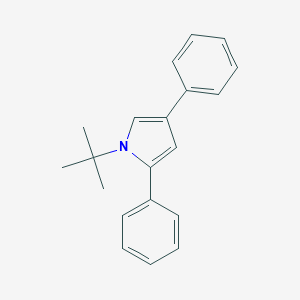
1-tert-Butyl-2,4-diphenyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl-2,4-diphenyl-1H-pyrrole (TBDP) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It is a pyrrole derivative that is widely used in various fields, including medicinal chemistry, material science, and organic synthesis. TBDP is a versatile compound that has shown promising results in many applications, making it an attractive area of research.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl-2,4-diphenyl-1H-pyrrole is not well understood, but it is believed to act as an inhibitor of certain enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This inhibition leads to an increase in the levels of acetylcholine, a neurotransmitter that is involved in many physiological processes.
Efectos Bioquímicos Y Fisiológicos
1-tert-Butyl-2,4-diphenyl-1H-pyrrole has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. In addition, 1-tert-Butyl-2,4-diphenyl-1H-pyrrole has been shown to have neuroprotective properties, which can help protect the brain from damage caused by various factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-tert-Butyl-2,4-diphenyl-1H-pyrrole has several advantages as a research compound. It is relatively easy to synthesize, and it is stable under a wide range of conditions. It is also a versatile compound that can be used in various applications. However, 1-tert-Butyl-2,4-diphenyl-1H-pyrrole also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not well understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are many future directions for research on 1-tert-Butyl-2,4-diphenyl-1H-pyrrole. One area of interest is the development of new drugs based on the structure of 1-tert-Butyl-2,4-diphenyl-1H-pyrrole. Researchers are also interested in exploring the potential use of 1-tert-Butyl-2,4-diphenyl-1H-pyrrole in the development of new materials with unique properties. In addition, further studies are needed to better understand the mechanism of action of 1-tert-Butyl-2,4-diphenyl-1H-pyrrole and its effects on various physiological processes.
Conclusion
In conclusion, 1-tert-Butyl-2,4-diphenyl-1H-pyrrole is a versatile compound that has shown promising results in many scientific research applications. Its unique properties make it an attractive area of research, and there are many future directions for further study. While there are some limitations to working with 1-tert-Butyl-2,4-diphenyl-1H-pyrrole, its advantages make it a valuable tool for researchers in various fields.
Métodos De Síntesis
The synthesis of 1-tert-Butyl-2,4-diphenyl-1H-pyrrole is relatively straightforward and involves a one-pot reaction of pyrrole, benzaldehyde, and tert-butylamine. The reaction takes place under mild conditions and yields a high percentage of the desired product. The method is simple, efficient, and cost-effective, making it an ideal choice for large-scale production.
Aplicaciones Científicas De Investigación
1-tert-Butyl-2,4-diphenyl-1H-pyrrole has been extensively studied for its potential use in various scientific research applications. It has shown promising results in the field of medicinal chemistry, where it has been used as a building block for the synthesis of novel drugs. The compound has also been used in material science, where it has been used to develop new materials with unique properties.
Propiedades
Número CAS |
15861-57-1 |
|---|---|
Nombre del producto |
1-tert-Butyl-2,4-diphenyl-1H-pyrrole |
Fórmula molecular |
C20H21N |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
1-tert-butyl-2,4-diphenylpyrrole |
InChI |
InChI=1S/C20H21N/c1-20(2,3)21-15-18(16-10-6-4-7-11-16)14-19(21)17-12-8-5-9-13-17/h4-15H,1-3H3 |
Clave InChI |
ZYGXPZWWBJUOCZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)N1C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Sinónimos |
1-tert-Butyl-2,4-diphenyl-1H-pyrrole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



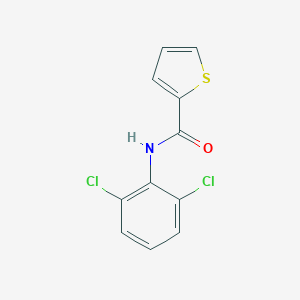
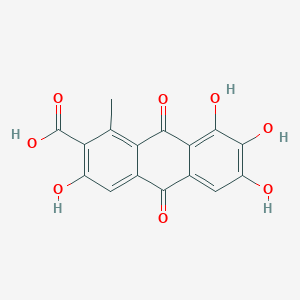
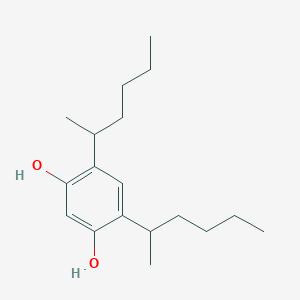
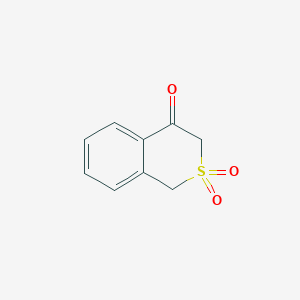
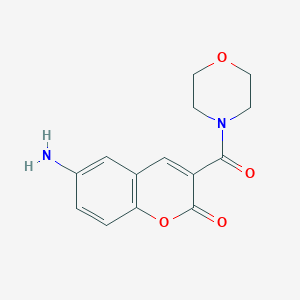
![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)
![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)
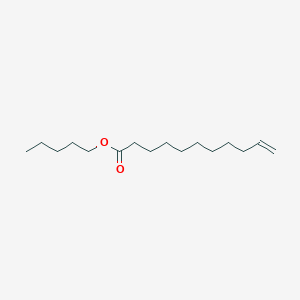
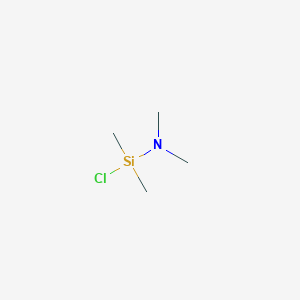

![Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl-](/img/structure/B100256.png)
